molecular formula C17H17NO4 B2770970 N-(4-acetylphenyl)-3,4-dimethoxybenzamide CAS No. 303992-59-8

N-(4-acetylphenyl)-3,4-dimethoxybenzamide

Cat. No.: B2770970
CAS No.: 303992-59-8
M. Wt: 299.326
InChI Key: KCXLIFKDYYPZKX-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-3,4-dimethoxybenzamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a benzamide moiety substituted with two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-3,4-dimethoxybenzamide typically involves the reaction of 4-acetylphenylamine with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Hydrogen gas with a palladium on carbon catalyst under atmospheric pressure.

    Substitution: Sodium hydride in dimethylformamide as a solvent.

Major Products Formed

    Oxidation: Formation of N-(4-carboxyphenyl)-3,4-dimethoxybenzamide.

    Reduction: Formation of N-(4-aminophenyl)-3,4-dimethoxybenzamide.

    Substitution: Formation of N-(4-acetylphenyl)-3,4-dihydroxybenzamide when methoxy groups are replaced with hydroxyl groups.

Scientific Research Applications

N-(4-acetylphenyl)-3,4-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and methoxy groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide
  • N-(4-acetylphenyl)-4-methoxybenzamide

Uniqueness

N-(4-acetylphenyl)-3,4-dimethoxybenzamide is unique due to the presence of two methoxy groups on the benzamide moiety, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological and material properties.

Properties

IUPAC Name

N-(4-acetylphenyl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-11(19)12-4-7-14(8-5-12)18-17(20)13-6-9-15(21-2)16(10-13)22-3/h4-10H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXLIFKDYYPZKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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